molecular formula C17H16Cl2O2 B14557988 Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- CAS No. 61709-37-3

Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]-

Cat. No.: B14557988
CAS No.: 61709-37-3
M. Wt: 323.2 g/mol
InChI Key: ZRPJXEAUDAUFOU-UHFFFAOYSA-N
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Description

Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- is an organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two chlorine atoms and a hydroxy group attached to a phenyl ring, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it ideal for synthesizing complex organic molecules . The process involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction produces alcohols.

Scientific Research Applications

Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- involves its interaction with specific molecular targets. The hydroxy group and chlorine atoms play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a hydroxy group makes it a versatile compound for various applications.

Properties

CAS No.

61709-37-3

Molecular Formula

C17H16Cl2O2

Molecular Weight

323.2 g/mol

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C17H16Cl2O2/c1-17(2,3)10-4-7-15(20)13(8-10)16(21)12-6-5-11(18)9-14(12)19/h4-9,20H,1-3H3

InChI Key

ZRPJXEAUDAUFOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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